![molecular formula C12H16N2O3 B2909859 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide CAS No. 181295-01-2](/img/structure/B2909859.png)
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide
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Overview
Description
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound . It is also referred to as heliamine . This compound is an alkaloid isolated from the Mexican cereoid, Backebergia militaris . It has been used as a starting material for the synthesis of more complex isoquinolines .
Synthesis Analysis
The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been achieved through various methods. One such method involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . Another method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is represented by the empirical formula C11H15NO2 . The molecular weight of the compound is 193.24 .Chemical Reactions Analysis
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline has been involved in various chemical reactions. For instance, it has been used in the synthesis of tetrahydroisoquinoline derivatives through the Pomeranz–Fritsch process and its modifications .Physical And Chemical Properties Analysis
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a solid compound . It is soluble in 1N NaOH in methanol .Scientific Research Applications
Drug Development
This compound serves as a ‘privileged scaffold’ for designing and synthesizing biologically active derivatives for drug development. It has potential applications in creating anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds and treatments for Parkinson’s disease .
Synthesis of Complex Isoquinolines
It is used as a starting material for synthesizing more complex isoquinolines and quinolizidines, which are important in pharmaceutical chemistry .
Modulation of Transporter Proteins
Derivatives of this compound have been studied for their ability to modulate transporter proteins, which is significant in understanding drug resistance and distribution .
Synthesis of Natural Products
The optically pure form of this compound is an important building block for the synthesis of natural products and synthetic pharmaceuticals .
HIV-1 Reverse Transcriptase Inhibition
Novel analogues of this compound have been designed and synthesized as inhibitors of HIV-1 reverse transcriptase, which is crucial in the fight against HIV/AIDS .
Mechanism of Action
Target of Action
The primary target of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is the sigma-2 receptor .
Mode of Action
The compound interacts with the sigma-2 receptor, demonstrating high affinity and selectivity
Biochemical Pathways
The sigma-2 receptor is known to play a role in cell proliferation and apoptosis, suggesting that the compound may influence these pathways .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is currently limited. It is known that the compound is a solid at room temperature , which may impact its bioavailability.
Result of Action
Given its interaction with the sigma-2 receptor, it is plausible that the compound could influence cell proliferation and apoptosis, particularly in cancer cells .
properties
IUPAC Name |
6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-10-5-8-3-4-14(12(13)15)7-9(8)6-11(10)17-2/h5-6H,3-4,7H2,1-2H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHYQKPDXXUSQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide |
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